molecular formula C15H9IN2O2S B12916286 3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile CAS No. 882562-69-8

3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile

Cat. No.: B12916286
CAS No.: 882562-69-8
M. Wt: 408.22 g/mol
InChI Key: BAHOTPWPNJYXBF-UHFFFAOYSA-N
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Description

3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is used primarily as a pharmaceutical intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile can be achieved through various methods. One common approach involves electrophilic substitution reactions. The indole ring is highly reactive at its 3-position, making it suitable for halogenation, alkylation, and acylation . An alternative route is electrophilic mercuration followed by iodinolysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation typically results in the formation of iodinated indole derivatives .

Mechanism of Action

The mechanism of action of 3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

882562-69-8

Molecular Formula

C15H9IN2O2S

Molecular Weight

408.22 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-iodoindole-7-carbonitrile

InChI

InChI=1S/C15H9IN2O2S/c16-14-10-18(15-11(9-17)5-4-8-13(14)15)21(19,20)12-6-2-1-3-7-12/h1-8,10H

InChI Key

BAHOTPWPNJYXBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC(=C32)C#N)I

Origin of Product

United States

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